molecular formula C5H5BrN2O2S B6171243 2-bromopyridine-4-sulfonamide CAS No. 2648962-44-9

2-bromopyridine-4-sulfonamide

Cat. No.: B6171243
CAS No.: 2648962-44-9
M. Wt: 237.1
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Description

2-Bromopyridine-4-sulfonamide is a chemical compound with the molecular formula C5H5BrN2O2S It is a derivative of pyridine, where the bromine atom is attached to the second position and the sulfonamide group is attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromopyridine-4-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method is the bromination of 2-aminopyridine via diazotization followed by bromination . The sulfonamide group can then be introduced through sulfonylation reactions using sulfonyl chlorides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyridine-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

    Sulfonyl Derivatives: Resulting from oxidation or reduction of the sulfonamide group.

Scientific Research Applications

2-Bromopyridine-4-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromopyridine-4-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

Uniqueness: 2-Bromopyridine-4-sulfonamide is unique due to the specific positioning of the bromine and sulfonamide groups, which imparts distinct reactivity and biological activity

Properties

CAS No.

2648962-44-9

Molecular Formula

C5H5BrN2O2S

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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